molecular formula C7H9NO B1438120 3-(2-Methylcyclopropyl)-3-oxopropanenitrile CAS No. 1152599-39-7

3-(2-Methylcyclopropyl)-3-oxopropanenitrile

Cat. No. B1438120
M. Wt: 123.15 g/mol
InChI Key: MPJRVMZFXQWABX-UHFFFAOYSA-N
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Description

3-(2-Methylcyclopropyl)-3-oxopropanenitrile (3-MCPON) is a cyclic nitrile compound that has been studied for its potential applications in chemical synthesis and scientific research. 3-MCPON has been found to be a useful reagent for organic synthesis, as well as a useful tool for studying biochemical and physiological processes.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(2-Methylcyclopropyl)-3-oxopropanenitrile has been highlighted for its role in the synthesis of different heterocyclic compounds. Studies have shown the diverse methods used for synthesizing these compounds, underscoring the reactivity and synthetic importance of 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives (Fadda et al., 2014).

Electrophilic Cyanoacetylation

A simple and efficient method for synthesizing 3-oxopropanenitriles from various heterocyclic compounds has been developed. This process involves direct electrophilic cyanoacetylation using mixed anhydrides in the presence of a catalyst, showcasing the adaptability and utility of 3-oxopropanenitriles in chemical synthesis (Andicsová-Eckstein et al., 2016).

Catalytic Processes and Complex Syntheses

Research has also focused on the development of catalytic processes involving 3-oxopropanenitriles. For instance, Rh(III)-catalyzed carbocyclization reactions of 3-(indolin-1-yl)-3-oxopropanenitriles with alkynes and alkenes have been established, allowing for the formation of 1,7-fused indolines through C-H activation. These reactions exhibit a broad range of substrates and high yields, demonstrating the versatility of 3-oxopropanenitriles in forming complex molecular structures (Zhou et al., 2016).

properties

IUPAC Name

3-(2-methylcyclopropyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-4-6(5)7(9)2-3-8/h5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJRVMZFXQWABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylcyclopropyl)-3-oxopropanenitrile

Synthesis routes and methods

Procedure details

Acetonitrile (0.102 mL, 1.95 mmol) was dissolved in THF. Potassium 2,2-dimethylpropan-1-olate (3.44 mL, 5.85 mmol) was added, followed by addition of ethyl-2-methylcyclopropanecarboxylate (1.0 g, 7.80 mmol). After five minutes, the reaction mixture was quenched with 1N HCl and then partitioned with EtOAc. The organic layer was washed with water (3×), brine, dried over Na2SO4 and concentrated to give 3-(2-methylcyclopropyl)-3-oxopropanenitrile as an oil, which was used in the next step without further purification.
Quantity
0.102 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Potassium 2,2-dimethylpropan-1-olate
Quantity
3.44 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Sharma - 2021 - digitalcommons.unmc.edu
The G protein regulated inwardly rectifying potassium channels (GIRK) are a family of inwardly rectifying potassium channels and are key effectors in signaling pathways. GIRK 1/2 …
Number of citations: 0 digitalcommons.unmc.edu

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